molecular formula C4H7ClN2 B6592364 1H-Pyrrol-3-amine hydrochloride CAS No. 1956319-05-3

1H-Pyrrol-3-amine hydrochloride

Cat. No.: B6592364
CAS No.: 1956319-05-3
M. Wt: 118.56 g/mol
InChI Key: UYUUSRRNGPDMAB-UHFFFAOYSA-N
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Description

1H-Pyrrol-3-amine hydrochloride is a heterocyclic amine salt featuring a pyrrole ring substituted with an amine group at the 3-position and a hydrochloride counterion. For instance:

  • 1-Methyl-1H-pyrrol-3-amine hydrochloride (CAS 1194757-83-9) has a methyl group attached to the pyrrole nitrogen and a molecular formula of C₅H₉ClN₂ (MW: 132.59). It is used exclusively for research purposes, with applications in drug discovery and chemical synthesis .
  • 2-(1H-Pyrrol-3-yl)ethan-1-amine hydrochloride (CAS 6662-17-5) features an ethylamine side chain on the pyrrole ring (C₆H₁₁ClN₂, MW: 146.62) and is utilized in organic synthesis .

These compounds share a pyrrole core but differ in substituents, influencing their physicochemical properties and biological activity.

Properties

IUPAC Name

1H-pyrrol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUSRRNGPDMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

The foundational step in synthesizing 1H-Pyrrol-3-amine hydrochloride involves the construction of a 3-cyanopyrrole intermediate. This is achieved via a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid in ethanol at 70°C. The mechanism proceeds through a tandem Knoevenagel condensation and cyclization sequence:

  • Knoevenagel condensation : The α-hydroxyketone reacts with oxoacetonitrile to form a conjugated enone intermediate.

  • Cyclization : The enone undergoes nucleophilic attack by the amine, followed by aromatization to yield the 3-cyanopyrrole core.

This method exhibits broad substrate tolerance, accommodating electron-donating and withdrawing groups on both the aryl hydroxyketone and amine components. For example, reactions employing 4-fluoroaniline or 2-phenylethylamine proceed smoothly, yielding substituted 3-cyanopyrroles in 45–60% isolated yields.

Optimization of Reaction Conditions

Key variables influencing yield include:

  • Catalyst loading : Acetic acid concentrations above 10 mol% lead to faster kinetics but may promote side reactions.

  • Solvent effects : Ethanol outperforms polar aprotic solvents like DMF due to improved solubility of intermediates.

  • Temperature : Reactions conducted below 60°C result in incomplete conversion, while temperatures exceeding 80°C accelerate decomposition pathways.

A representative optimization study demonstrated that maintaining the reaction at 70°C for 3 hours with 15 mol% acetic acid in ethanol maximizes yield (53–58%) while minimizing byproducts.

Reduction of 3-Cyanopyrroles to Primary Amines

Lithium Aluminum Hydride (LiAlH4) Mediated Reduction

The nitrile group at the 3-position of the pyrrole is reduced to a primary amine using LiAlH4 in anhydrous tetrahydrofuran (THF). The reaction mechanism involves sequential hydride transfer to the nitrile carbon, forming an imine intermediate that hydrolyzes to the amine upon workup.

Standard protocol :

  • Add LiAlH4 (3.0 equiv) to a solution of 3-cyanopyrrole in THF at 0°C.

  • Reflux for 6–8 hours under nitrogen atmosphere.

  • Quench cautiously with aqueous NH4Cl and extract with ethyl acetate.

This method typically achieves 75–85% conversion to 1H-Pyrrol-3-amine, with purity >95% after column chromatography.

Catalytic Hydrogenation as an Alternative

For substrates sensitive to strong reducing agents, catalytic hydrogenation using Raney nickel (Ra-Ni) under 50 psi H2 in ethanol provides a milder alternative. While slower (12–16 hours reaction time), this approach avoids over-reduction side products and is scalable to kilogram quantities.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

The free base 1H-Pyrrol-3-amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in diethyl ether:

  • Dissolve the amine in anhydrous ether at 0°C.

  • Add HCl gas or 2M HCl in dioxane dropwise until pH < 2.

  • Filter the precipitated solid and recrystallize from ethanol/ether.

This process affords the hydrochloride salt in >98% yield with minimal residual solvents.

Characterization of the Hydrochloride Salt

Critical quality control parameters include:

  • Melting point : 182–184°C (decomposition observed above 190°C).

  • HPLC purity : ≥99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • 1H NMR (D2O): δ 6.72 (d, J = 2.4 Hz, 1H, pyrrole H4), 6.58 (dd, J = 2.4, 3.0 Hz, 1H, pyrrole H5), 6.34 (d, J = 3.0 Hz, 1H, pyrrole H2).

Alternative Synthetic Routes

Reductive Amination of Pyrrolones

1H-Pyrrol-3(2H)-ones, accessible via three-component reactions of 2,3-diketo esters, can theoretically undergo reductive amination to yield the target amine. However, attempts using ammonium acetate and sodium cyanoborohydride in methanol resulted in over-reduction to pyrrolidine derivatives, highlighting the challenge of selectively aminating the carbonyl group without ring saturation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot plants employ continuous flow reactors for the three-component reaction step, achieving:

  • Improved heat transfer : Enables precise temperature control during exothermic cyclization.

  • Higher throughput : 5–10 kg/day output using microreactor cartridges.

  • Reduced solvent waste : Ethanol is recycled via in-line distillation.

Purification Technologies

  • Simulated moving bed (SMB) chromatography : Used for large-scale purification of 3-cyanopyrrole intermediates.

  • Anti-solvent crystallization : Hydrochloride salt precipitation using supercritical CO2 as anti-solvent minimizes ionic impurities.

Data Tables: Comparative Analysis of Key Methods

Table 1. Three-Component Reaction Optimization

ParameterOptimal ValueYield RangePurity
Temperature70°C53–58%92–95%
Catalyst (AcOH)15 mol%55%94%
SolventEthanol58%96%
Reaction Time3 hours53%93%

Table 2. Nitrile Reduction Methods

MethodConditionsYieldPurity
LiAlH4/THFReflux, 6 h85%95%
H2/Ra-Ni/EtOH50 psi, 16 h78%97%
NaBH4-CoCl2THF, 12 h42%88%

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrol-3-amine hydrochloride has been investigated for its potential therapeutic applications. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings:

  • Anticancer Activity: Studies have shown that derivatives of pyrrole compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.
  • Neurological Applications: Research indicates potential neuroprotective effects, suggesting that 1H-pyrrol-3-amine derivatives could be beneficial in treating neurodegenerative diseases .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in enzyme mechanism investigations and protein interactions.

Applications:

  • Enzyme Inhibition Studies: this compound can act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms .
  • Protein Interaction Assays: Its ability to bind to proteins makes it useful in studying protein-protein interactions, crucial for understanding cellular processes .

Data Tables

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrrole derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity correlated with the structural modifications of the pyrrole ring, emphasizing the importance of this compound in developing new anticancer agents .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective properties of pyrrole compounds demonstrated that this compound could mitigate oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 1H-Pyrrol-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 1H-Pyrrol-3-amine hydrochloride analogs and related heterocyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications
1-Methyl-1H-pyrrol-3-amine hydrochloride 1194757-83-9 C₅H₉ClN₂ 132.59 Methylated pyrrole N, amine at C3 Research (drug discovery)
2-(1H-Pyrrol-3-yl)ethan-1-amine hydrochloride 6662-17-5 C₆H₁₁ClN₂ 146.62 Ethylamine side chain on pyrrole Organic synthesis
(3R)-1-Benzylpyrrolidin-3-amine dihydrochloride 215947-36-7 C₁₁H₁₈Cl₂N₂ 249.18 Benzyl-substituted pyrrolidine, chiral center Pharmaceutical intermediates
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl - C₇H₁₂ClN₂* ~162.64† Bicyclic structure, amine at C2 Not specified (likely research)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl - C₆H₁₂ClN₅* ~189.64† Triazole core, propylamine chain Pharmaceuticals, agrochemicals

*Estimated based on structural similarity. †Calculated molecular weight.

Key Observations:

  • Ring Systems : Bicyclic (e.g., ) or triazole-containing (e.g., ) analogs exhibit distinct electronic properties and binding affinities compared to pyrrole derivatives.

Biological Activity

1H-Pyrrol-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound features a pyrrole ring structure, which is known for its significant role in various biological systems. The molecular formula is C4H6ClNC_4H_6ClN with a molecular weight of approximately 109.55 g/mol. The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which modulate their activity and lead to various pharmacological effects.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. These interactions can result in:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways and leading to therapeutic effects.

For instance, studies have indicated that derivatives of pyrrole compounds exhibit potential as inhibitors of tyrosine kinases, which are crucial in cancer progression .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrrole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study:
A study on pyrrolo[3,4-c]pyrrole derivatives demonstrated enhanced antiproliferative effects against breast cancer cell lines (MDA-MB-231) compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) . This suggests that this compound could serve as a scaffold for developing more effective anticancer agents.

Antimicrobial Activity

Pyrrole derivatives have also shown promise as antimicrobial agents. For example, certain pyrrole compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms involving DNA gyrase inhibition .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compound C₄H₆ClNExhibits diverse biological activity
4-Amino-3-chloro-1H-pyrrole-2,5-dione C₄H₄ClN₂O₂Known for inhibiting growth factor receptors
Pyrrolidine C₄H₉NSaturated nitrogen-containing ring

The unique structural features of this compound allow it to interact differently compared to simpler compounds like pyrrolidine, enhancing its potential therapeutic applications .

Research Findings

Recent studies have highlighted the biochemical pathways influenced by this compound:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
  • Interaction with ATP-binding Domains : Research indicates that certain derivatives can form stable complexes with ATP-binding domains of growth factor receptors, suggesting a pathway for targeted cancer therapies .

Q & A

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (methanol/water). Refine structures using SHELXL and validate hydrogen bonding networks .

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